molecular formula C22H23ClN4O4 B10946579 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide

Cat. No.: B10946579
M. Wt: 442.9 g/mol
InChI Key: HWQGVQJUWIZSCW-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide is a complex organic compound that features a pyrazole ring substituted with chloro and dimethyl groups, and a butanamide moiety linked to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the butanamide moiety: The pyrazole derivative is then reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide linkage.

    Introduction of the nitrophenyl group: The final step involves the reaction of the intermediate with 3-(2-methylphenoxy)-5-nitrobenzene under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agrochemicals: It may be used in the development of pesticides or herbicides due to its potential biological activity.

    Material Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in binding to the target, while the pyrazole ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H23ClN4O4

Molecular Weight

442.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[3-(2-methylphenoxy)-5-nitrophenyl]butanamide

InChI

InChI=1S/C22H23ClN4O4/c1-5-19(26-15(4)21(23)14(3)25-26)22(28)24-16-10-17(27(29)30)12-18(11-16)31-20-9-7-6-8-13(20)2/h6-12,19H,5H2,1-4H3,(H,24,28)

InChI Key

HWQGVQJUWIZSCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)OC2=CC=CC=C2C)[N+](=O)[O-])N3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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